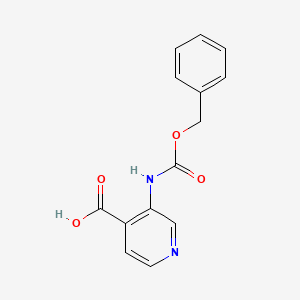

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid

Description

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C14H12N2O4/c17-13(18)11-6-7-15-8-12(11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |

InChI Key |

GCGOWSDYXJDIFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

- Step 1: Introduction of the benzyloxycarbonyl (Cbz) protecting group on an amino precursor

- Step 2: Functionalization of isonicotinic acid or its derivatives to introduce the amino substituent at the 3-position

- Step 3: Coupling of the protected amino group with the isonicotinic acid scaffold

- Step 4: Purification and isolation of the final compound

This sequence ensures selective protection and functionalization without undesired side reactions on the pyridine ring or carboxylic acid.

Key Reactions and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amine | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO3 or triethylamine), solvent (e.g., dioxane, THF) | Standard carbamate protection to form benzyloxycarbonyl-protected amine |

| 2 | Nucleophilic aromatic substitution (S_NAr) or amide bond formation | Starting from 3-aminoisonicotinic acid or 2-chloronicotinic acid derivatives, base (NaH), DMF, benzyl alcohol | Introduction of benzyloxy group via S_NAr on halogenated nicotinic acid derivatives |

| 3 | Coupling (amide bond formation) | Carbonyldiimidazole (CDI) or other coupling agents, amine or amino acid derivative, solvent (CH2Cl2) | Facilitates formation of amide or carbamate linkage under mild conditions |

| 4 | Purification | Extraction, recrystallization (e.g., ethyl acetate), chromatography | Ensures isolation of pure 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid |

Detailed Synthetic Example from Literature

A representative synthesis adapted from recent research and patent literature proceeds as follows:

- Starting Material: 2-chloronicotinic acid

- Step A: Nucleophilic substitution with sodium hydride and benzyl alcohol in DMF at 0 °C to 75 °C for 18 hours yields 2-(benzyloxy)nicotinic acid (approx. 81% yield).

- Step B: Activation of the carboxylic acid with carbonyldiimidazole (CDI) in dichloromethane at room temperature, followed by reaction with an amine protected with benzyloxycarbonyl group, forms the amide linkage.

- Step C: The protected amino group is introduced by condensation of the 3-amino group of isonicotinic acid derivatives with benzyl chloroformate under basic conditions, ensuring selective protection.

- Step D: Purification by extraction and recrystallization yields the target compound as colorless crystals with melting points consistent with literature values (132–135 °C).

Alternative Approaches and Catalysts

- Use of dehydrating catalysts such as boron trifluoride etherate or p-toluenesulfonic acid to facilitate condensation reactions.

- Employing strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents (DMF, dioxane, THF) to promote nucleophilic substitutions.

- Mitsunobu reaction conditions for ether formation on phenolic hydroxyl groups, enabling benzyloxy protection.

- Hydrolysis and solvolysis steps to convert nitrile intermediates into carboxylic acids when applicable.

Analytical Data and Characterization

Summary Table of Preparation Methods

Perspectives from Varied Sources

- Patent Literature: Emphasizes the use of strong bases and dehydrating catalysts to optimize condensation and alkylation steps, ensuring high yields and selectivity.

- Academic Research: Details the nucleophilic aromatic substitution for introduction of benzyloxy groups on nicotinic acid derivatives and subsequent carbamate protection, highlighting reaction optimization and characterization.

- Synthetic Reviews: Recommend modular synthetic approaches using protected building blocks for convergent synthesis, facilitating scale-up and diversification.

- Chemical Databases: Provide molecular data supporting the structure and physicochemical properties of related benzyloxycarbonyl-protected amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of isonicotinic acid.

Reduction: Free amine derivatives.

Substitution: Various substituted isonicotinic acid derivatives.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active isonicotinic acid derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Backbone Diversity : The target compound’s pyridine ring distinguishes it from aliphatic (N-Cbz-DL-alanine) or bicyclic analogs. This aromatic system may enhance rigidity and alter electronic properties compared to flexible chains.

- Functional Groups: All analogs share the Cbz-protected amino group, but the carboxylic acid position varies (e.g., pyridine-4-carboxylic acid vs. bicyclic carboxylic acid).

Physicochemical Properties

- Crystallinity: Cbz-BABA forms enantiopure layers via intermolecular hydrogen bonds (N–H⋯O and O–H⋯O), with a herringbone stacking mode .

- Solubility : The pyridine ring in the target compound likely improves organic solvent solubility compared to aliphatic analogs like Cbz-BABA, which exhibits hydrophilic-hydrophobic layer separation .

Q & A

Q. What are the established synthetic routes for 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid, and what reaction conditions are critical for high purity?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally similar benzyloxycarbonyl-protected intermediates. For example, a Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) in a solvent system of tetrahydrofuran (THF), ethanol, and water under heating (80–100°C) is effective . Post-reaction hydrogenation (e.g., H₂/Pd-C) may be required to remove protecting groups. Key variables include catalyst loading (1–5 mol%), solvent ratios, and reaction time, which must be optimized to minimize side products.

Q. How should researchers purify 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid, and what analytical techniques validate its purity?

Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods:

Q. What are the primary research applications of this compound in heterocyclic chemistry?

The compound serves as a precursor for 6-membered heterocycles, particularly isonicotinic acid derivatives. Its Cbz group enables selective deprotection for further functionalization, such as amide bond formation or incorporation into metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR/IR mismatches)?

Discrepancies often arise from solvent effects or tautomeric forms. To address this:

Q. What strategies improve synthetic yields when scaling up reactions involving this compound?

Yield optimization requires:

Q. How can researchers functionalize this compound for use in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

Introduce boronic acid or halide substituents via:

Q. What alternatives exist for sourcing this compound given its commercial discontinuation?

In-house synthesis is recommended. Follow the palladium-mediated coupling protocol , substituting isonicotinic acid derivatives with commercially available precursors (e.g., 3-aminoisonicotinic acid). Alternatively, explore enzymatic protection/deprotection methods using carbamate-forming enzymes .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

The Cbz group is sensitive to acidic/alkaline hydrolysis. Store at 0–6°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen. Monitor degradation via periodic TLC analysis (Rf shift indicates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.